molecular formula C15H11F3N2O B13711740 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one

Cat. No.: B13711740
M. Wt: 292.26 g/mol
InChI Key: MFUFPBCBPLCSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is a bicyclic heterocyclic compound featuring a benzimidazolone core substituted with a methyl group at position 6 and a para-trifluoromethylphenyl group at position 1. The benzimidazolone scaffold (a fused benzene and imidazole ring with a ketone oxygen) is notable for its hydrogen-bonding capacity and structural rigidity, which often enhances binding to biological targets . The trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, while the methyl substituent modulates electronic and steric properties.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C15H11F3N2O/c1-9-2-7-12-13(8-9)20(14(21)19-12)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3,(H,19,21)

InChI Key

MFUFPBCBPLCSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one

General Synthetic Strategy

The synthesis of benzimidazole derivatives generally involves condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. For the target compound, the key steps are:

  • Formation of the benzimidazole core with a methyl substituent at the 6-position.
  • Introduction of the 4-(trifluoromethyl)phenyl group at the N-1 position.
  • Oxidation or cyclization to form the benzimidazol-2-one moiety.

Specific Synthetic Routes

Condensation of Substituted o-Phenylenediamine with 4-(Trifluoromethyl)benzaldehyde

A common approach involves reacting 4-methyl-o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid and boron trifluoride etherate (BF3·OEt2) in a high boiling solvent like propylene glycol at elevated temperature (~110°C) for several hours (e.g., 6 hours). This results in cyclization to the benzimidazole core bearing the methyl and trifluoromethylphenyl substituents.

  • After reaction, the mixture is cooled, and the crude product is extracted with dichloromethane and washed with water.
  • Purification is achieved by silica gel column chromatography using ethyl acetate and chloroform as eluents.
  • Final recrystallization yields the pure benzimidazole derivative.
Conversion to Benzimidazol-2-one

The benzimidazol-2-one moiety can be introduced by oxidation or cyclization of the benzimidazole intermediate. One documented method involves treatment of the benzimidazole compound with reagents such as methyl 2,2,2-trichloroacetimidate in acetic acid at room temperature for several hours, followed by basification and extraction to isolate the benzimidazol-2-one derivative.

N-1 Substitution via Nucleophilic Substitution

Alternatively, the N-1 position can be functionalized by reacting the benzimidazole intermediate with 4-(trifluoromethyl)benzyl bromide or a similar electrophile in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate at moderate temperature (~44°C) for several hours to effect nucleophilic substitution.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Catalyst/ Additives Temperature & Time Yield (%) Notes
Condensation of diamine & aldehyde 4-methyl-o-phenylenediamine + 4-(trifluoromethyl)benzaldehyde + trifluoroacetic acid + BF3·OEt2 Propylene glycol, CH2Cl2 (workup) Trifluoroacetic acid, BF3·OEt2 110°C, 6 hrs ~70-80 Purification by silica gel chromatography
Formation of benzimidazol-2-one Methyl 2,2,2-trichloroacetimidate in acetic acid Acetic acid None specified Room temp, 4 hrs ~56 Basification and extraction required
N-1 alkylation Benzimidazole + 4-(trifluoromethyl)benzyl bromide + K2CO3 Dimethylformamide (DMF) Potassium carbonate 44°C, 3 hrs + 11 hrs stirring Not specified Followed by acid wash and extraction

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography is the preferred method, using solvent systems such as ethyl acetate/chloroform or ethyl acetate/hexane.
  • Characterization: The products are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • Workup: Typical workup involves aqueous washes, drying over anhydrous sodium sulfate or magnesium sulfate, filtration, and solvent evaporation under reduced pressure.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Limitations
Condensation (benzimidazole core) 4-methyl-o-phenylenediamine + 4-(trifluoromethyl)benzaldehyde + TFA + BF3·OEt2 High yield, straightforward Requires acidic conditions
Benzimidazol-2-one formation Methyl 2,2,2-trichloroacetimidate in acetic acid Direct conversion to 2-one Moderate yield, longer time
N-1 substitution Benzimidazole + 4-(trifluoromethyl)benzyl bromide + K2CO3 in DMF Selective N-1 substitution Requires careful reaction control

Chemical Reactions Analysis

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures and solvents like acetonitrile or methanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, leading to its biological effects . The compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Similarity Analysis

The CAS database () lists several compounds with moderate structural similarity (scores: 0.60–0.68) to the target molecule. Key analogs include:

Compound Name (CAS No.) Core Structure Substituents Similarity Score
2-(Trifluoromethyl)-1H-benzo[d]imidazole (312-73-2) Benzimidazole -CF₃ at position 2 0.64
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) Benzimidazole -OCH₃ at position 6, -CF₃ at position 2 0.60
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (175354-56-0) Pyrimidinone -OCH₃ at position 2, -CF₃ at position 6 0.65

Key Observations :

  • Core Heterocycle: The target compound’s benzimidazolone core differs from pyrimidinone (e.g., 175354-56-0) and simple benzimidazole analogs.
  • Substituent Position : The para-trifluoromethylphenyl group in the target compound contrasts with meta-substituted analogs (e.g., 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid in ). Para substitution often reduces steric hindrance and improves target engagement in planar binding pockets.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability: The trifluoromethyl group in the target compound and its analogs is associated with resistance to oxidative metabolism, extending half-life . However, the benzimidazolone core may introduce hydrolytic susceptibility compared to pyrazole or pyrimidinone derivatives ().
  • Anti-Proliferative Activity: A structurally related pyrazole derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (), demonstrated anti-proliferative effects in prostate cancer via kinase inhibition.
  • Radiolabeling Studies: Asundexian (), a pyridinone derivative with a trifluoromethylphenyl group, was radiolabeled for pharmacokinetic profiling. This highlights the utility of trifluoromethylphenyl-containing compounds in tracking absorption and distribution, though differences in core structure (pyridinone vs. benzimidazolone) would significantly alter metabolic pathways .

Electronic and Steric Effects

  • Electron-Withdrawing Effects : The -CF₃ group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing π-π stacking and charge-transfer interactions. This effect is consistent across analogs but modulated by substituent position (e.g., para vs. meta) .

Q & A

Q. What computational models predict its binding to novel targets (e.g., SARS-CoV-2 main protease)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding over 100 ns. Analyze root-mean-square deviation (RMSD) to assess stability .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy. Compare with known inhibitors (e.g., lopinavir) .

Key Research Gaps

  • Toxicity Profiling : Limited data on hepatotoxicity (ALT/AST levels in animal models).
  • Resistance Mechanisms : No studies on microbial efflux pump interactions.
  • Polymorphism : Impact of crystalline vs. amorphous forms on solubility remains unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.